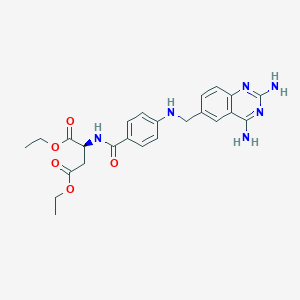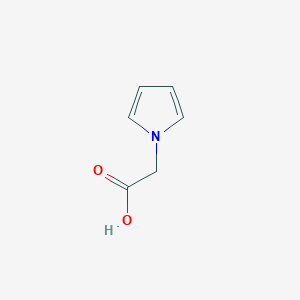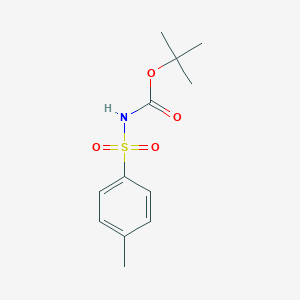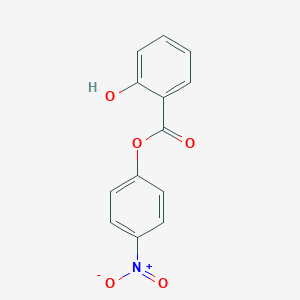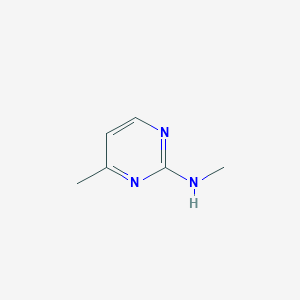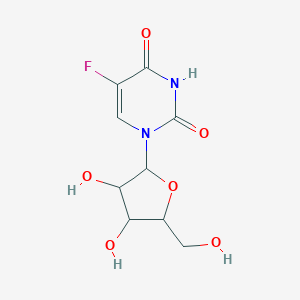
5-Fluorouracil arabinoside
Descripción general
Descripción
5-Fluorouracil (5-FU) is a cytotoxic chemotherapy medication used to treat cancer . It is used for treatment of colorectal cancer, oesophageal cancer, stomach cancer, pancreatic cancer, breast cancer, and cervical cancer . As a cream, it is used for actinic keratosis, basal cell carcinoma, and skin warts . It acts in several ways, but principally as a thymidylate synthase (TS) inhibitor .
Synthesis Analysis
5-FU is a uracil analog with a fluorine atom at the C-5 position . After intravenous administration of 5-FU, this medication can rapidly enter target cells using the same transport mechanism as uracil . A series of 5-FU prodrugs in which 5-FU is attached to amino acids, peptides, phospholipids, and polymers have been reported .Molecular Structure Analysis
5-FU occurs in four tautomeric forms, among which the 2,4-dioxo tautomer (T1) is evidently the most stable .Chemical Reactions Analysis
The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Physical And Chemical Properties Analysis
5-FU is a small molecule with the chemical formula C4H3FN2O2 and a molar mass of 130.078 g·mol −1 . It has a melting point of 282–283 °C .Aplicaciones Científicas De Investigación
Mechanisms of Action and Clinical Strategies : 5-Fluorouracil (5-FU) is extensively utilized in cancer therapy. Over two decades, enhanced understanding of its mechanism of action has led to strategies that amplify its anticancer activity. However, drug resistance remains a major limitation in its clinical use. DNA microarray profiling and other emerging technologies have the potential to identify novel genes involved in resistance to 5-FU, which could be valuable targets for chemotherapy or as predictive biomarkers of response to 5-FU-based chemotherapy (Longley, Harkin & Johnston, 2003).
Treatment of Metastatic Gastrointestinal Cancer : A study on patients with inoperable adenocarcinoma of the gastrointestinal tract evaluated the effects of 5-FU alone compared to a combination with cytosine arabinoside. The study found similar antitumor efficacy and toxicity between 5-FU alone and its combination with cytosine arabinoside (Gailani et al., 1972).
Differential Chemotherapeutic Susceptibility of Human T-lymphocytes and B-lymphocytes : This research indicates that 5-FU and cytosine arabinoside exhibit differential inhibitory activities on human T- and B-cells in culture. Specifically, 5-FU shows more inhibitory activity against B-cells, suggesting potential for differential immunosuppressive effects in vivo, which may predict differential tumor cell behavior against these agents in T- and B-cell neoplasms (Ohnuma et al., 1978).
Clinical Pharmacology : Although 5-FU has been a key anticancer agent for over 30 years, its precise mechanism of action and the extent to which it contributes to tumor or host cell toxicity remain unclear. The drug is poorly absorbed orally and is majorly administered intravenously. Understanding its pharmacokinetics is crucial for its administration in various pathophysiological states (Diasio & Harris, 1989).
Applications in Ophthalmic Practice : 5-FU's ability to reduce fibroblastic proliferation and scarring has made it valuable in ocular and periorbital surgeries. It is used in various ophthalmic surgeries to prevent proliferative vitreoretinopathy and in the treatment of ocular surface malignancies. However, its specific action on highly proliferating cells limits its use in certain conditions (Abraham, Selva, Casson & Leibovitch, 2012).
Direcciones Futuras
There is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859332 | |
| Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorouracil arabinoside | |
CAS RN |
18814-21-6, 316-46-1, 131-06-6 | |
| Record name | NSC258350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorouracil arabinoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



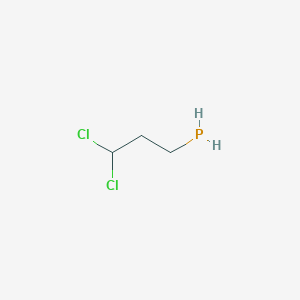
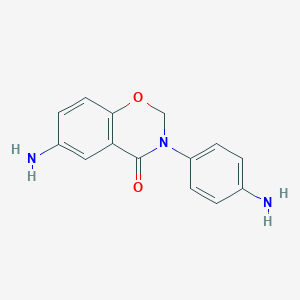
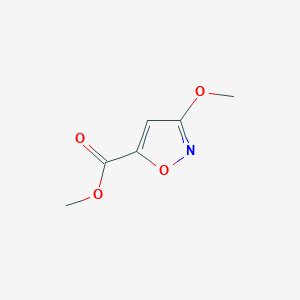
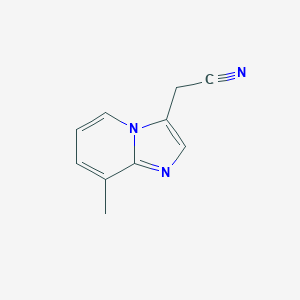
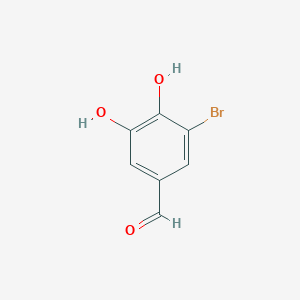

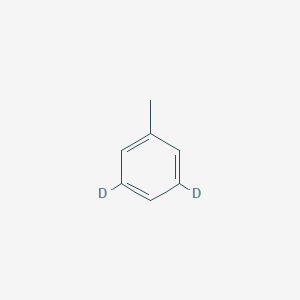
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
